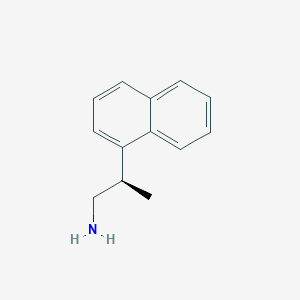
(2R)-2-Naphthalen-1-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Naphthalen-1-ylpropan-1-amine is a chemical compound that belongs to the class of amphetamines. It is also known as methamphetamine, and it has been used for various purposes such as treating attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its potential for abuse and addiction, it is classified as a Schedule II drug by the United States Drug Enforcement Administration (DEA).
Mécanisme D'action
Methamphetamine works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, concentration, and energy. It also blocks the reuptake of these neurotransmitters, which prolongs their effects. This mechanism of action is similar to other stimulants such as cocaine and amphetamine.
Biochemical and Physiological Effects:
Methamphetamine has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and other health issues. It also increases the release of stress hormones such as cortisol, which can lead to anxiety and other psychological problems. In addition, chronic use of methamphetamine can lead to neurotoxicity and damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methamphetamine has been used in a variety of laboratory experiments to study its effects on the brain and behavior. One advantage of using methamphetamine is that it produces a strong and predictable response in the brain, which allows for precise measurements of its effects. However, one limitation of using methamphetamine is that it is a highly addictive substance, which can make it difficult to control for factors such as drug-seeking behavior and withdrawal effects.
Orientations Futures
There are many areas of research that could be pursued in the future with regards to methamphetamine. One potential avenue is to develop new medications that target the same neurotransmitter systems as methamphetamine but without the addictive potential. Another area of research is to better understand the long-term effects of methamphetamine use on the brain and behavior, and to develop interventions to mitigate these effects. Additionally, research could be conducted on the potential therapeutic applications of methamphetamine in other areas, such as depression and post-traumatic stress disorder.
Conclusion:
In conclusion, (2R)-2-Naphthalen-1-ylpropan-1-amine, or methamphetamine, is a chemical compound with a complex mechanism of action and a range of potential therapeutic applications. While it has been widely studied in the laboratory, its potential for abuse and addiction means that caution must be taken when considering its use as a medication. Further research is needed to fully understand its effects on the brain and behavior, and to develop new treatments that can harness its therapeutic potential while minimizing its risks.
Méthodes De Synthèse
The synthesis of (2R)-2-Naphthalen-1-ylpropan-1-amine involves several steps, including the reduction of ephedrine or pseudoephedrine to methamphetamine. This process can be accomplished using a variety of methods, such as the Leuckart reaction, the Nagai method, and the Birch reduction. These methods are all based on the reduction of the carbonyl group of the precursor molecule to form the amine group of methamphetamine.
Applications De Recherche Scientifique
Methamphetamine has been widely studied for its potential therapeutic applications. One area of research is in the treatment of ADHD, where it has been shown to improve attention and reduce hyperactivity in children and adults. Another area of research is in the treatment of obesity, where it has been shown to reduce appetite and promote weight loss.
Propriétés
IUPAC Name |
(2R)-2-naphthalen-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUQUPPTRUPPMC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2660896.png)
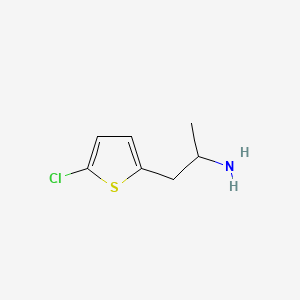
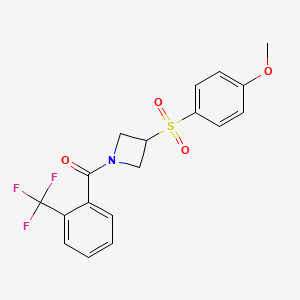
![1-[Methyl(tert-butyloxycarbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B2660901.png)


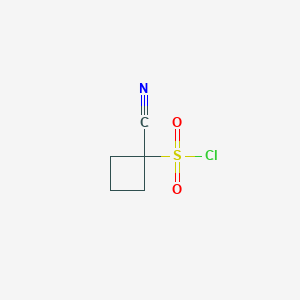

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2660907.png)

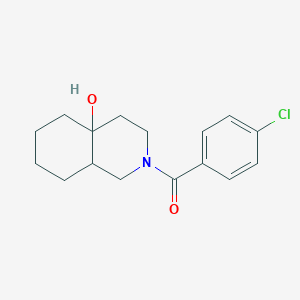
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2660913.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2660916.png)